molecular formula C10H6ClNO2S B572999 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid CAS No. 1211505-13-3

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B572999
CAS No.: 1211505-13-3
M. Wt: 239.673
InChI Key: MPIZWRKPEMRGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the phenyl ring or the thiazole ring .

Scientific Research Applications

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenyl)-1,3-thiazole-2-carboxylic acid
  • 4-(2-Fluorophenyl)-1,3-thiazole-2-carboxylic acid
  • 4-(2-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Uniqueness

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and its interactions with other molecules .

Properties

IUPAC Name

4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZWRKPEMRGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676287
Record name 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211505-13-3
Record name 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.